2-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)乙硫酰胺

描述

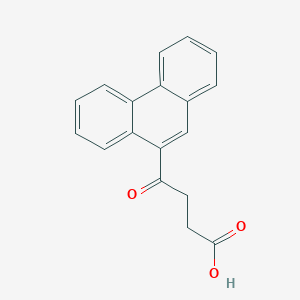

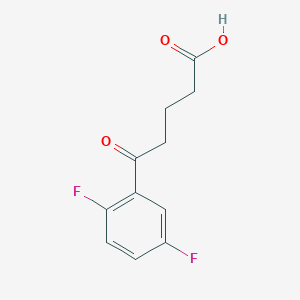

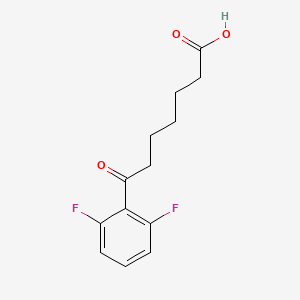

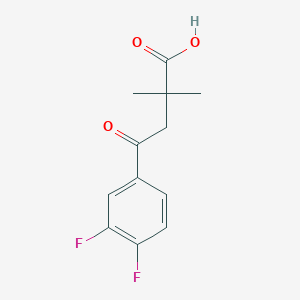

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, or 2-DIEET, is a synthetic compound with a variety of potential applications in scientific research. It is a member of the isoindolone family of compounds, and is composed of an isoindoline ring, a dioxo group, and an ethanethioamide side chain. 2-DIEET has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

科学研究应用

镰状细胞病治疗中的遗传毒性评估

含有 1,3-二氧代-1,3-二氢-2H-异吲哚-2-基结构的化合物,类似于 2-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)乙硫酰胺,已针对其在镰状细胞病治疗中的遗传毒性作用进行了评估。这些化合物显示出作为治疗镰状细胞病症状的体内非遗传毒性候选药物的希望 (dos Santos 等人,2011)。

药物设计中的绿色化学

绿色化学方法已被用于合成扑热息痛类似物,包括 2-(1,3-二氧代-1,3-二氢-异吲哚-2-基) 的衍生物,展示了药物设计和发现中的环保方法 (Reddy 等人,2014)。

抗肿瘤特性

对 2-(1,3-二氢-1,3-二氧代-2H-异吲哚-2-基)乙基三苯基鏻溴,一种相关化合物的研究表明其具有显着的抗肿瘤活性,特别是在 P-388 淋巴细胞性白血病中。这突出了类似化合物的潜在抗肿瘤应用 (Dubois 等人,1978)。

电化学 DNA 杂交传感器

聚(噻吩-3-基-乙酸 1,3-二氧代-1,3-二氢-异吲哚-2-基酯)用于电化学 DNA 杂交传感器,证明了类似结构在生物传感技术中的适用性 (Cha 等人,2003)。

抗菌剂

一系列邻苯二甲酰基取代的咪唑啉酮和席夫碱,由 2-(1,3-二氧代-1,3-二氢-(2H)-异吲哚-2-基) 的衍生物合成,已探索了它们的抗菌和抗真菌活性,有助于寻找新的抗菌剂 (Sah 等人,2011)。

诱变性评估

针对治疗镰状细胞性贫血症状的邻苯二甲酰亚胺衍生物的研究包括诱变性评估,提供了对非遗传毒性候选药物的结构要求的见解 (dos Santos 等人,2010)。

作用机制

Target of Action

The primary targets of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Mode of Action

As a unique chemical, its interaction with potential targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDPYVLIZGQINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。